molecular formula C17H19N3OS B11127025 1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide

1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B11127025
M. Wt: 313.4 g/mol
InChI Key: YUPCMKDKOHAWDY-UHFFFAOYSA-N
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Description

1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that features both indole and thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets in biological systems. The indole and thiazole rings can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,4’-bipiperidine-3-carboxamide: Similar structure with a bipiperidine moiety.

    1-(2-Isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride: Contains a thiazole ring with different substituents.

Uniqueness

1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide is unique due to its specific combination of indole and thiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]indole-6-carboxamide

InChI

InChI=1S/C17H19N3OS/c1-12(2)20-9-6-13-3-4-14(11-15(13)20)17(21)19-7-5-16-18-8-10-22-16/h3-4,6,8-12H,5,7H2,1-2H3,(H,19,21)

InChI Key

YUPCMKDKOHAWDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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